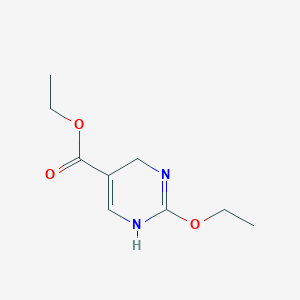

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate

Descripción

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by an ethoxy group at position 2, a carboxylate ester at position 5, and a 1,4-dihydropyrimidine core. DHPM derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and antihypertensive properties . The ethoxy substituent at position 2 distinguishes this compound from other DHPM derivatives, which often feature thioether, halogen, or amino groups at this position. Its structure-activity relationships (SAR) are influenced by the electron-donating ethoxy group, which may modulate reactivity, solubility, and biological interactions .

Propiedades

Número CAS |

925702-93-8 |

|---|---|

Fórmula molecular |

C9H14N2O3 |

Peso molecular |

198.22 g/mol |

Nombre IUPAC |

ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H14N2O3/c1-3-13-8(12)7-5-10-9(11-6-7)14-4-2/h5H,3-4,6H2,1-2H3,(H,10,11) |

Clave InChI |

UCHRTLSEJOEVRL-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=NCC(=CN1)C(=O)OCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate, urea, and an appropriate aldehyde under acidic conditions. The reaction is usually carried out in ethanol with a few drops of concentrated hydrochloric acid, and the mixture is heated to reflux for several hours . The product is then isolated by standard workup procedures, including extraction and purification.

Industrial Production Methods

While specific industrial production methods for ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable base or catalyst.

Major Products Formed

Substitution: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate has been investigated for its potential therapeutic applications. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate could be developed into a new class of antibiotics to combat resistant bacterial infections .

Anticancer Properties

The compound has also been studied for its anticancer potential. Preliminary studies indicate that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved and to assess its efficacy in vivo.

Organic Synthesis

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Synthesis of Heterocycles

The compound can participate in various reactions such as the Biginelli reaction, which is used to synthesize dihydropyrimidinones and related compounds. This reaction has been shown to yield high purity products with good yields .

Agricultural Applications

In addition to its medicinal uses, ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate has potential applications in agriculture as a pesticide or herbicide. Its ability to disrupt metabolic pathways in target organisms makes it a candidate for developing new agrochemicals.

Herbicidal Activity

Studies have indicated that derivatives of this compound can exhibit herbicidal activity against specific weed species, providing an alternative to traditional herbicides that may have environmental concerns associated with their use .

Case Studies

Several case studies highlight the effectiveness and versatility of ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate:

-

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated significant antimicrobial activity comparable to established antibiotics . -

Case Study 2: Synthesis Efficiency

Research demonstrated that using ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate as a precursor in the Biginelli reaction resulted in higher yields and fewer by-products compared to traditional methods .

Mecanismo De Acción

The mechanism of action of ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, pyrimidine derivatives have been shown to inhibit enzymes involved in nucleotide synthesis and DNA replication . The compound may also interact with receptors or proteins, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Structural Features and Substitution Patterns

The biological and physicochemical properties of DHPM derivatives are highly dependent on substituents at positions 2, 4, and 4. Below is a comparative analysis of key analogues:

Key Observations :

- However, thioether derivatives (e.g., benzylthio) exhibit stronger antimicrobial activity due to sulfur's electronegativity .

- Position 4 : Aromatic substituents (e.g., 4-fluorophenyl) enhance bioactivity via π-π stacking with biological targets. Halogenated derivatives (e.g., bromine, chlorine) show superior antifungal and insecticidal effects .

- Position 6 : Methyl groups are common and improve lipophilicity, aiding membrane penetration .

Antimicrobial Activity

- Target Compound: Limited direct data, but ethoxy groups are less electronegative than thioethers, suggesting moderate activity compared to analogues like ethyl 2-(benzylthio)-DHPM derivatives, which show MIC values of 8–32 µg/mL against E. coli and C. albicans .

- Halogenated Derivatives : Ethyl 4-(2-bromo-4-fluorophenyl)-DHPM exhibits 85% inhibition against Aspergillus fumigatus, surpassing the target compound’s predicted efficacy .

- Morpholine Derivatives : Improved solubility (e.g., logP < 3) enhances bioavailability but may reduce membrane permeability .

Analgesic and Anti-inflammatory Activity

- Target Compound: No direct data, but 2-methylsulfanyl-DHPM derivatives (e.g., ethyl 4-(4-ethenylphenyl)-DHPM) show 70–80% writhing inhibition in acetic acid-induced pain models, attributed to COX-2 inhibition . Ethoxy substituents may offer weaker COX binding due to reduced electronegativity.

Larvicidal Activity

- Bromophenyl and cyanophenyl derivatives (e.g., ethyl 2-((4-bromo-2-cyanophenyl)amino)-DHPM) achieve >90% mortality against Anopheles arabiensis larvae, outperforming non-halogenated DHPMs .

Physicochemical Properties

Insights :

- Ethoxy groups balance lipophilicity and polarity, making the target compound more suitable for oral administration than highly hydrophobic thioether derivatives.

- Morpholine-substituted DHPMs (e.g., ethyl 4-(morpholinomethyl)-DHPM) demonstrate optimal ADME profiles for drug development .

Actividad Biológica

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. The compound features an ethoxy group at the 2-position and a carboxylate group at the 5-position, contributing to its unique chemical properties.

The biological activity of Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes involved in nucleic acid synthesis, thereby influencing cell proliferation and survival. Additionally, it has been shown to exhibit neuroprotective and anti-inflammatory properties, making it a candidate for further medicinal development.

Antimicrobial Activity

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate has demonstrated significant antimicrobial properties. Studies have shown that derivatives of dihydropyrimidines possess activity against both Gram-positive and Gram-negative bacteria. For instance, modifications in the structure can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against human leukemia cells by modulating apoptotic pathways through the expression of key proteins such as Bax and Bcl-2 .

Neuroprotective Effects

The neuroprotective effects of Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate have been explored in various models of neurodegeneration. It is believed to exert these effects by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial activity of various dihydropyrimidine derivatives against multiple bacterial strains. Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cytotoxicity Evaluation : In a study focusing on cancer cell lines, derivatives similar to Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate were tested for cytotoxicity. Results indicated that certain modifications could enhance their effectiveness against specific cancer types, suggesting a structure-activity relationship that warrants further exploration .

- Neuroprotection Assessment : Research investigating the neuroprotective effects of dihydropyrimidines found that Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate could significantly reduce neuronal cell death induced by oxidative stress in vitro .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate | Antimicrobial, Anticancer | Enzyme inhibition |

| Ethyl 2-amino-4-hydroxy-pyrimidine | Antimicrobial | Cell wall synthesis inhibition |

| Ethyl 4-hydroxy-2-methylpyrimidine | Anticancer | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.